molecular formula C11H8ClFN2O B1475208 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one CAS No. 1594455-69-2

3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one

Cat. No. B1475208
CAS RN: 1594455-69-2
M. Wt: 238.64 g/mol
InChI Key: URSOZLRLNBITPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one (3-CFP) is a compound that has been studied for its potential applications in a wide range of scientific research fields. It is a heterocyclic compound that contains a pyrazinone ring with a chlorine, fluorine, and benzyl substituent. 3-CFP has been studied for its potential use as a drug, a reagent, and a catalyst in a variety of different scientific research applications.

Scientific Research Applications

Discovery and Characterization of Novel GPR39 Agonists

A study identified two kinase inhibitors as novel GPR39 agonists, highlighting an unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. This expands the potential kinase off-targets to include G protein–coupled receptors, offering insights into receptor biology and pharmacology (Sato et al., 2016).

Anticonvulsant Activity of Pyrazine Derivatives

Research on substituted pyrazines demonstrated potent anticonvulsant activity against maximal electroshock-induced seizures in rats. This study suggests the pyrazine ring system as a bioisostere for anticonvulsant activity, providing a basis for further development of anticonvulsant agents (Kelley et al., 1995).

Anti-Lung Cancer Activity of Benzo[b]pyran Derivatives

A novel synthesis approach produced compounds exhibiting significant anticancer activity against lung cancer cell lines at low concentrations. This work contributes to the search for new anticancer agents with potential clinical applications (Hammam et al., 2005).

Novel Synthesis of Pyrazol-4(1H)-ones

A two-step synthesis was developed for fluoro-substituted pyrazol-4(1H)-ones, demonstrating a straightforward method to access these compounds. The study provides a foundation for the exploration of these heterocycles in various scientific and pharmaceutical applications (Holzer et al., 2010).

Electrochemical Properties of Fluorinated Pyrazoles

An investigation into the electrochemical properties of fluorinated pyrazoles identified potential methodologies for oxidative ring closure reactions. This research offers insights into sustainable methods of obtaining complex heterocyclic compounds, highlighting the versatility of pyrazoles in chemical synthesis (Costea et al., 2014).

properties

IUPAC Name

3-chloro-1-[(2-fluorophenyl)methyl]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O/c12-10-11(16)15(6-5-14-10)7-8-3-1-2-4-9(8)13/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSOZLRLNBITPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CN=C(C2=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.